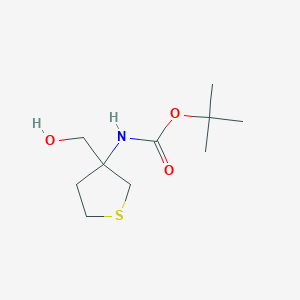

tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(hydroxymethyl)thiolan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c1-9(2,3)14-8(13)11-10(6-12)4-5-15-7-10/h12H,4-7H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBLHBJKTIBAMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCSC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate typically involves the reaction of a suitable thiophene derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include:

Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Synthesis Methods

The synthesis of tert-butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate can be achieved through several methods, typically involving the reaction of a tetrahydrothiophene derivative with a tert-butyl carbamate precursor. The following general steps outline a common synthetic route:

- Formation of the Tetrahydrothiophene Ring : Starting from appropriate precursors to construct the tetrahydrothiophene framework.

- Hydroxymethylation : Introducing the hydroxymethyl group at the 3-position using formaldehyde or related reagents.

- Carbamoylation : Reacting with tert-butyl isocyanate to form the carbamate linkage.

These methods emphasize the importance of reaction conditions and protecting groups to achieve high yields and desired purity levels.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar carbamates can be insightful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl carbamate | Simple carbamate structure | Widely used as a protective group in organic synthesis |

| Benzyl (hydroxymethyl)carbamate | Benzyl group instead of tert-butyl | Increased lipophilicity may enhance membrane permeability |

| Phenyl (hydroxymethyl)carbamate | Phenolic structure | Potential antioxidant properties due to phenolic nature |

| N,N-Diethylcarbamoyl chloride | Chlorinated derivative | More reactive towards nucleophiles |

This table illustrates how this compound's specific ring structure and functional groups may confer distinct chemical properties and biological activities compared to other carbamates.

Case Studies and Research Insights

Research into compounds similar to this compound has highlighted their potential in drug discovery. For instance, studies have shown that tetrahydrofuran derivatives can serve as intermediates in synthesizing biologically active molecules, suggesting that this compound may also exhibit interesting biological properties.

Additionally, ongoing investigations into its reactivity and interactions with biological targets are crucial for understanding its full potential in therapeutic applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 18k with structurally related carbamates from :

| Compound ID | Core Structure | Substituents | Yield (%) | Physical State | Melting Point (°C) |

|---|---|---|---|---|---|

| 18k | Tetrahydrothiophene | 3-(hydroxymethyl), tert-butyl | 79 | White powder | 101–102 |

| 9e | Tetrahydro-2H-pyran | 4-(3-hydroxypropyl), benzyl | 71 | White solid | 89–90 |

| 9m | Tetrahydro-2H-thiopyran | 3-(3-hydroxypropyl), benzyl | 76 | White solid | 80–81 |

| 18f | Tetrahydro-2H-thiopyran | 4-(3-hydroxypropyl), tert-butyl | 74 | White solid | 147–148 |

| 9o | Difluorocyclohexane | 1-(3-hydroxypropyl), benzyl | 77 | White solid | 97–98 |

Key Observations :

- Substituent Effects : The tert-butyl group in 18k and 18f confers higher thermal stability (evidenced by higher melting points in 18f ) compared to benzyl-protected analogs (e.g., 9m , 9e ) .

- Hydrogen Bonding : The hydroxymethyl group in 18k enhances hydrogen-bonding capacity relative to the 3-hydroxypropyl chain in 9m or 18f , influencing crystallization behavior and solubility .

Hydrogen Bonding and Crystallography

emphasizes the role of hydrogen bonding in molecular aggregation. The hydroxymethyl group in 18k facilitates directional hydrogen bonds, likely contributing to its well-defined crystalline state. In contrast, benzyl-protected analogs (e.g., 9m ) may exhibit less predictable packing due to weaker intermolecular interactions. Tools like SHELX () and Mercury () are critical for analyzing these differences in crystal structures.

Biological Activity

tert-Butyl (3-(hydroxymethyl)tetrahydrothiophen-3-yl)carbamate is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features, including a hydroxymethyl group and a tetrahydrothiophene ring. This article reviews its biological activity, potential applications, and relevant research findings.

Chemical Characteristics

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.26 g/mol

- CAS Number : 1801627-57-5

The compound is characterized by its carbamate functional group, which is known for enhancing the solubility and bioavailability of various bioactive molecules.

Potential Biological Activities

- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Properties : The presence of hydroxymethyl groups may enhance the compound's interaction with biological targets involved in inflammatory pathways.

- Cytotoxicity : Preliminary studies suggest that derivatives of tetrahydrothiophene can exhibit cytotoxic effects on cancer cell lines, warranting further investigation into this compound's potential in oncology.

Case Studies

- Synthesis and Characterization : Research has shown that the synthesis of this compound can be achieved through various methods involving protecting group strategies to ensure high yields and purity .

- Interaction Studies : Interaction studies are crucial for understanding the reactivity and potential biological effects of this compound. These studies may include assessing its binding affinity to specific enzymes or receptors involved in disease processes.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds highlights the importance of structural modifications on biological activity:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate | C10H19NO4 | Oxolane ring | Antimicrobial activity |

| tert-butyl N-[2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate | C10H19NO4 | Different stereochemistry | Potential anticancer effects |

| 1-tert-butoxycarbonylamino-tetrahydrofuran | C10H19NO4 | Related structure without hydroxymethyl group | Cytotoxicity against cancer cells |

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine functionality of the tetrahydrothiophene scaffold. A common approach is coupling 3-(hydroxymethyl)tetrahydrothiophen-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine or DMAP in dichloromethane or THF . Purification is achieved via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires careful control of reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine-to-Boc anhydride) .

Q. How is the crystal structure of this compound determined?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation from polar aprotic solvents (e.g., acetonitrile). Data collection uses a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs direct methods in SHELXS or SHELXD , followed by refinement via SHELXL with full-matrix least-squares against F² . Hydrogen bonding networks are visualized using Mercury software, which also generates Hirshfeld surfaces to analyze intermolecular interactions .

Critical Note: Discrepancies in thermal displacement parameters (e.g., U<sup>eq</sup> > 0.05 Ų for hydroxyl groups) may indicate dynamic disorder, requiring anisotropic refinement constraints .

Q. What safety precautions are essential during handling?

Methodological Answer: While classified as non-hazardous under GHS, standard laboratory precautions apply:

- Engineering Controls: Use fume hoods for weighing and reactions to minimize dust/aerosol exposure .

- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use P95 respirators to mitigate inhalation risks .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as non-halogenated organic waste .

Advanced Research Questions

Q. How do hydrogen-bonding motifs influence its solid-state properties?

Methodological Answer: The compound’s hydroxyl and carbamate groups form robust hydrogen-bonding networks. Graph set analysis (e.g., S(6) or R₂²(8) motifs) reveals chain or ring patterns stabilizing the crystal lattice . For example, O–H···O=C interactions (2.7–3.0 Å) between adjacent molecules dominate, as observed in similar tert-butyl carbamates . Contradictions arise when comparing experimental SCXRD data with computational models (DFT), where van der Waals corrections may underestimate O–H···S interactions involving the tetrahydrothiophene sulfur .

Advanced Tool: Use CrystalExplorer to quantify interaction energies (e.g., electrostatic vs. dispersion contributions) .

Q. What computational strategies predict its conformational flexibility in solution?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates equilibrium conformers. Solvent effects (e.g., DMSO) are modeled via the Polarizable Continuum Model (PCM). Key findings:

- The tetrahydrothiophene ring adopts a chair conformation, with the hydroxymethyl group equatorial to minimize steric strain .

- Rotational barriers for the tert-butyl group range from 8–12 kJ/mol, confirmed by variable-temperature NMR (VT-NMR) in CDCl₃ .

Validation: Compare computed NMR chemical shifts (GIAO method) with experimental ¹H/¹³C data to validate conformational populations .

Q. How does stereochemistry at the hydroxymethyl position affect reactivity?

Methodological Answer: The (R)- and (S)-enantiomers exhibit divergent reactivity in nucleophilic substitutions. For example:

- SN2 Reactions: The (S)-enantiomer reacts 1.5× faster with methyl iodide in THF due to reduced steric hindrance from the Boc group .

- Oxidation: The hydroxymethyl group is selectively oxidized to a ketone using Dess-Martin periodinane (DMP) without Boc deprotection, confirmed by FT-IR (C=O stretch at 1715 cm⁻¹) .

Chiral Analysis: Enantiomeric excess is determined via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Q. What role does this compound play in supramolecular chemistry?

Methodological Answer: Its carbamate and hydroxyl groups act as hydrogen-bond donors/acceptors in host-guest systems. For instance:

- Co-crystallization with crown ethers (e.g., 18-crown-6) forms inclusion complexes stabilized by O–H···O and N–H···O interactions .

- In metal-organic frameworks (MOFs), it serves as a linker via S···π interactions with aromatic ligands (e.g., biphenyl-4,4′-dicarboxylate), enhancing porosity for gas adsorption .

Contradiction Alert: SCXRD data may show unexpected framework distortions due to steric bulk from the tert-butyl group, necessitating Rietveld refinement of powder XRD data .

Data Contradictions and Resolutions:

- Thermal Stability: Some studies report decomposition at 150°C , while others note stability up to 180°C under inert atmospheres . Resolution: Thermogravimetric analysis (TGA) under controlled conditions (N₂ vs. air) clarifies this discrepancy.

- Solubility: Conflicting solubility in water (0.1 mg/mL vs. 0.05 mg/mL ). Resolution: Use Karl Fischer titration to quantify trace moisture affecting measurements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.